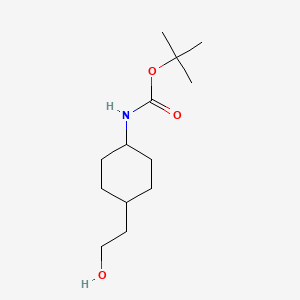

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFSGIXLVLQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168955 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917342-29-1 | |

| Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Core Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, identified by CAS number 917342-29-1, is a bifunctional aliphatic carbamate that has emerged as a critical intermediate and structural motif in contemporary drug discovery. Its unique architecture, featuring a rigid trans-cyclohexyl scaffold, a nucleophilic primary alcohol, and a protected amine (Boc group), provides a versatile platform for chemical elaboration. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, methods for structural analysis, and its strategic applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

The molecule's structure is defined by a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement minimizes steric hindrance and locks the molecule into a stable chair conformation, providing predictable spatial orientation for synthetic modifications. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[1] The primary alcohol provides a reactive handle for subsequent chemical transformations such as etherification, esterification, or oxidation.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 917342-29-1 | [2][3] |

| Molecular Formula | C₁₃H₂₅NO₃ | [2][3] |

| Molecular Weight | 243.34 g/mol | [2] |

| IUPAC Name | tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | [2] |

| Physical Form | Solid | [4] |

| Boiling Point | 366.0 ± 11.0 °C at 760 mmHg | [4] |

| Melting Point | 101-103 °C | [5] |

| InChI Key | KTNFSGIXLVLQNK-XYPYZODXSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CCO)CC1 | [2] |

| Storage Temperature | Room Temperature / 2-8 °C |[4] |

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of this compound involves the N-protection of the commercially available precursor, trans-4-(2-aminoethyl)cyclohexanol, using di-tert-butyl dicarbonate (Boc₂O).[5][6] This reaction is a cornerstone of amine chemistry, valued for its high efficiency and clean conversion.[7]

Boc Protection Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of the starting material attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] In the presence of a mild base like triethylamine (TEA), the protonated amine is deprotonated.[10] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium cation.[8][10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Boc protection of primary amines.[5]

Materials:

-

trans-2-(4-Aminocyclohexyl)ethanol hydrochloride

-

Di(tert-butyl) dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend trans-2-(4-Aminocyclohexyl)ethanol hydrochloride (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The TEA serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to act as a base to neutralize the proton generated during the carbamate formation.[10] Stir for 15-20 minutes until the starting material fully dissolves.

-

Boc₂O Addition: Add a solution of di(tert-butyl) dicarbonate (1.05 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The reaction should be kept under a nitrogen atmosphere to prevent moisture contamination.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a white solid of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. A typical yield for this reaction is >90%.[5]

Structural Elucidation and Analytical Data

Confirmation of the structure and assessment of purity are critical self-validating steps in the synthesis protocol. Standard analytical techniques are employed.

Table 2: Key Analytical Data Signatures

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Boc Group: A characteristic singlet at ~1.44 ppm integrating to 9H. Cyclohexyl Protons: A series of complex multiplets between ~1.0-2.0 ppm. -CH₂-OH: A triplet at ~3.6 ppm. -CH-NH: A broad multiplet around 3.1-3.4 ppm. -NH-: A broad singlet at ~4.5 ppm. |

| ¹³C NMR | Boc C(CH₃)₃: ~28.4 ppm. Boc C=O: ~155.6 ppm. Boc C(CH₃)₃: ~79.1 ppm. Cyclohexyl Carbons: Multiple peaks in the aliphatic region ~30-50 ppm. -CH₂-OH: ~61.0 ppm. |

| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch (carbamate): Sharp peak around 3350 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=O Stretch (carbamate): Strong, sharp peak around 1680-1700 cm⁻¹. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 244.19. Expected m/z for [M+Na]⁺: 266.17. |

Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The data presented are representative values.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this molecule lies in its utility as a versatile building block. The orthogonal nature of the Boc-protected amine and the primary alcohol allows for selective, stepwise chemical modifications.

Core Component of PROTAC Linkers

A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as an excellent starting point for the linker component.

-

The hydroxyl group can be readily derivatized (e.g., via etherification) to attach to the E3 ligase ligand.

-

The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine.[7][9]

-

This newly freed amine can then be coupled (e.g., via amidation) to the target protein ligand, completing the PROTAC synthesis.

The trans-cyclohexyl core provides a degree of rigidity and defined length to the linker, which is a critical parameter for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Other Reported Applications

Beyond PROTACs, this intermediate is valuable in constructing other complex molecules. It has been cited in the preparation of:

-

Quinolinone analogues for combating multi-drug resistant bacterial infections.[5]

-

C-2 hydroxyethyl imidazopyrrolo pyridines which act as potent and selective JAK1 inhibitors for treating autoimmune diseases.[5]

In these contexts, the molecule provides a robust cyclohexyl scaffold that can properly orient pharmacophoric elements for optimal interaction with their biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

Table 3: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Harmful/Irritant) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Avoid dust formation. Minimize agitation when handling the solid.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents and strong acids.[14]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and demonstrated utility in sophisticated applications like PROTACs underscore its importance. The reliable synthesis and clear analytical characterization make it a trustworthy component in multi-step synthetic campaigns aimed at discovering next-generation therapeutics. Researchers and drug development professionals can leverage this versatile building block to accelerate their programs and explore novel chemical space with confidence.

References

- Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- J&K Scientific LLC. BOC Protection and Deprotection.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Sigma-Aldrich. This compound.

- MedChemExpress. This compound | PROTAC Linker.

- PubChem. This compound | C13H25NO3 | CID 24720929.

- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate.

- MedChemExpress. This compound | Cat. No.: HY-78609.

- ChemicalBook. This compound(917342-29-1) Spectrum.

- MedChemExpress. This compound 917342-29-1.

- ChemicalBook. This compound Chemical Properties,Uses,Production.

- Combi-Blocks, Inc. JS-0209 - Safety Data Sheet.

- ChemShuttle. tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate;CAS No.: 917342-29-1.

- Crysdot. This compound.

- ECHEMI. Buy this compound from AANpharm.

- ChemicalBook. This compound(917342-29-1).

- TCI Chemicals. 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 917342-29-1 [chemicalbook.com]

- 4. This compound | 917342-29-1 [sigmaaldrich.com]

- 5. This compound | 917342-29-1 [chemicalbook.com]

- 6. 4-(2-Aminoethyl)cyclohexanol | 148356-06-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, progress is often dictated by the availability of versatile, high-quality chemical intermediates. These molecules are the foundational scaffolds upon which complex, biologically active compounds are built. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate has emerged as a particularly valuable player in this arena. Its structure, featuring a protected amine on a rigid cyclohexane ring and a reactive primary alcohol, offers a unique combination of stability and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core structure, properties, synthesis, and critical applications of this indispensable chemical building block.

Core Molecular Identity and Structure

This compound is a carbamate derivative of trans-4-(2-hydroxyethyl)cyclohexylamine. The key feature is the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, which masks the reactivity of the nitrogen atom, allowing for selective reactions at the hydroxyl group.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane, 2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1]

-

CAS Number: 917342-29-1[1]

Caption: 2D Structure of the title compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its effective use in synthesis, formulation, and quality control.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 101-103 °C | [5] |

| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [3][4][6] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 12.56 ± 0.40 (Predicted) | [4] |

| XLogP3 | 2.1 | [2] |

| Storage | Sealed in dry, room temperature | [4][7] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that hinges on two critical transformations: the protection of an amine and the reduction of an ester. The causality behind the choice of reagents is key to achieving high yield and purity.

Caption: High-level synthetic workflow.

Detailed Step-by-Step Methodology [5]

Part A: Boc Protection of the Amine

-

Rationale: The starting material contains a primary amine hydrochloride salt. To protect this amine and enable subsequent reactions, we introduce the Boc group. Triethylamine is added as a non-nucleophilic organic base to neutralize the hydrochloride, liberating the free amine to react with the di(tert-butyl)dicarbonate (Boc anhydride). Dichloromethane serves as an inert solvent.

-

Preparation: Charge a suitable reaction vessel with 40 g of trans 2-[4-amino]-cyclohexyl)-acetic acid ethyl ester hydrochloride and 160 ml of dichloromethane.

-

Basification: Add 18.2 g of triethylamine to the resulting suspension.

-

Boc Anhydride Addition: Cool the reaction mixture to 8-10°C. Under a nitrogen atmosphere, add a solution of 40.0 g of di(tert-butyl)dicarbonate in 100 ml of dichloromethane over 1 hour with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature (22-25°C) and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Part B: Reduction of the Ethyl Ester

-

Rationale: The goal is to convert the ethyl ester group to a primary alcohol. While sodium borohydride is a mild reducing agent, its reactivity is significantly enhanced by the addition of a Lewis acid like aluminium chloride. This in-situ generated reagent is highly effective for reducing esters to alcohols. Tetrahydrofuran is an appropriate ether solvent for this transformation.

-

Solubilization: Dissolve the intermediate product from Part A in 460 ml of tetrahydrofuran.

-

Addition of Reducing Agent: Add 13.68 g of sodium borohydride at 25°C under nitrogen.

-

Lewis Acid Addition: Prepare a solution of 24.0 g of aluminium chloride in 250 ml of anhydrous tetrahydrofuran. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C.

-

Reaction: Stir the mixture for an additional 2 hours after the addition is complete.

-

Workup and Isolation:

-

Cool the mixture to 5-10°C and quench the reaction by carefully adding 650 ml of water.

-

Add 600 ml of toluene and adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Stir for 1 hour, then separate the organic and aqueous phases.

-

Extract the aqueous layer with 50 ml of toluene.

-

Combine all organic layers, wash with water (3 x 150 ml), and dry under vacuum to yield the final product.

-

The Chemistry of the Boc Group: A Tool for Control

The tert-butoxycarbonyl (Boc) group is central to the utility of this molecule. Its steric bulk and electronic properties make it an ideal protecting group for amines in multi-step syntheses.

-

Stability: The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation, saponification, and reactions with many organometallic reagents. This stability allows chemists to perform modifications on other parts of the molecule—such as the hydroxyl group—without affecting the protected amine.

-

Deprotection: The key advantage of the Boc group is its lability under acidic conditions.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This selective removal is a cornerstone of its use in peptide synthesis and medicinal chemistry.

Caption: Conceptual structure of a PROTAC molecule.

Spectroscopic and Safety Information

-

Spectroscopic Analysis: Characterization of this compound relies on standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, multiplets for the cyclohexane and ethyl protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Key signals would appear for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the cyclohexane ring and the hydroxyethyl side chain.

-

IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carbamate, and the O-H stretch of the alcohol. [10]

-

-

Safety and Handling: According to the Globally Harmonized System (GHS), this compound should be handled with care.

-

Pictogram: GHS07 (Harmful) [6] * Signal Word: Warning [4][6] * Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6] * Precautionary Statements: Standard precautions such as P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed. [6]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, the strategic placement of orthogonal functional groups, and the reliable chemistry of the Boc protecting group provide chemists with a robust platform for constructing molecules of significant therapeutic potential. From established APIs to next-generation protein degraders, its impact is a clear demonstration of how fundamental principles of organic synthesis directly translate into advancements in medicine.

References

-

Xinghui Pharma. (n.d.). CAS#917342-29-1 | this compound. Xinghui Pharma. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China CAS#917342-29-1 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | 917342-29-1 [chemicalbook.com]

- 6. This compound | 917342-29-1 [sigmaaldrich.com]

- 7. 917342-29-1|this compound|BLD Pharm [bldpharm.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. tert-Butyl Ethers [organic-chemistry.org]

- 10. This compound(917342-29-1) 1H NMR [m.chemicalbook.com]

Introduction: Unveiling a Versatile Chemical Intermediate

An In-Depth Technical Guide to CAS 917342-29-1: A Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development and complex chemical synthesis, certain molecules emerge as indispensable building blocks. CAS number 917342-29-1, a compound known by several names, represents one such pivotal intermediate. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring with a hydroxyethyl functional group, makes it a versatile tool for medicinal chemists. This guide provides an in-depth analysis of its chemical properties, core applications, and the mechanistic principles behind its use, particularly highlighting its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate in the synthesis of notable pharmaceuticals.

Section 1: Chemical Identity and Physicochemical Properties

The compound is a carbamate derivative characterized by a trans-configured cyclohexyl ring, which imparts specific steric properties that are crucial for its synthetic applications.[1]

Systematic Name: 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate[1]

Common Synonyms:

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate[2][3][4]

-

trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane[5][6][7][8]

-

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][6]

-

2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][7]

-

Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester[1][2]

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 917342-29-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₃H₂₅NO₃ | [1][2][4][6][8][10][13] |

| Molecular Weight | 243.34 g/mol (or 243.35) | [2][4][6][8][10][13] |

| Appearance | Off-white to yellow solid; White solid | [2][8] |

| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [2] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Conditions | Sealed in dry, Room Temperature; Store at 0-8 °C | [2][8][12] |

| pKa | 12.56 ± 0.40 (Predicted) | [2] |

| InChI Key | KTNFSGIXLVLQNK-XYPYZODXNA-N | [1] |

| SMILES | N(C(OC(C)(C)C)=O)[C@H]1CCCC1 |[1] |

Section 2: Core Applications in Drug Discovery and Development

The utility of CAS 917342-29-1 stems from its dual functionality: the Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the terminal hydroxyl group provides a handle for further chemical modifications. This structure makes it a valuable intermediate in several therapeutic areas.

Key Synthetic Intermediate:

-

Antipsychotics: It is a documented intermediate in the synthesis of Cariprazine , an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[6][14]

-

Antibacterial Agents: The compound is used to prepare quinolinones and their analogs, which are being investigated for the treatment of multi-drug resistant bacterial infections.[2][14]

-

Kinase Inhibitors: It serves as a starting material for preparing C-2 hydroxyethyl imidazopyrrolo pyridines as Janus kinase 1 (JAK1) inhibitors and for Mer kinase inhibitors aimed at treating pediatric acute lymphoblastic leukemia.[2][14]

Advanced Role as a PROTAC Linker: Perhaps its most cutting-edge application is as a linker component in the synthesis of PROTACs.[11][13] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the cell's own ubiquitin-proteasome system.[13] The linker's length, rigidity, and chemical nature, derived from molecules like CAS 917342-29-1, are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.

Section 3: Mechanism of Action: The PROTAC Pathway

As a component of a PROTAC, this molecule does not have a mechanism of action itself but is integral to the function of the final PROTAC molecule. The diagram below illustrates the generalized mechanism of a PROTAC. The linker, for which CAS 917342-29-1 is a building block, connects the "Target Protein Ligand" and the "E3 Ligase Ligand."

Caption: Generalized mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Section 4: Experimental Protocol: Synthesis

The trustworthiness of a chemical intermediate is rooted in a reliable and reproducible synthesis. The following protocol is based on a documented procedure for the preparation of this compound.[2]

Objective: To synthesize CAS 917342-29-1 from its precursor, ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate, via reduction.

Materials:

-

trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester

-

Tetrahydrofuran (THF), absolute

-

Sodium borohydride (NaBH₄)

-

Aluminium chloride (AlCl₃)

-

Nitrogen gas supply

-

Standard laboratory glassware (e.g., round-bottom flask, dropping funnel)

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting material, trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester, in 460 ml of tetrahydrofuran (THF) in a suitable reaction flask under a nitrogen atmosphere.

-

Addition of Reducing Agent: At 25°C, add 13.68 g (0.36 mol) of sodium borohydride to the solution with stirring.

-

Controlled Addition of Co-reagent: Prepare a solution of 24.0 g (0.18 mol) of aluminium chloride in 250 ml of absolute THF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C. Continue stirring under nitrogen.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 2 hours to ensure the reaction proceeds to completion.

-

Work-up and Purification (General Steps): Following the reaction, a careful aqueous work-up would be performed to quench excess reagents, followed by extraction with an organic solvent. The organic layers would be combined, dried, and concentrated under vacuum to yield the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.

Caption: Workflow for the synthesis of CAS 917342-29-1 via ester reduction.

Section 5: Broader Research Utility

Beyond its role as a pharmaceutical intermediate, CAS 917342-29-1 is valuable in other research domains:

-

Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, which is useful for creating advanced drug delivery systems and diagnostic tools.[5]

-

Polymer Science: It can be incorporated into polymer formulations to enhance properties like solubility and biocompatibility, aiding in the development of novel materials for medical applications.[5]

-

Analytical Chemistry: It is employed in analytical methods to investigate the interactions between drugs and biological systems, providing insights for developing improved therapeutic strategies.[5][8]

Conclusion

CAS 917342-29-1, or this compound, is more than just a catalog chemical. It is a strategically designed molecule that serves as a cornerstone in the synthesis of complex pharmaceuticals, including the antipsychotic Cariprazine and various kinase inhibitors. Its growing importance as a linker in the revolutionary field of PROTACs underscores its versatility and potential to contribute to the development of next-generation therapeutics. The well-defined structure and dual functionality of this compound ensure its continued relevance and application in the hands of researchers and drug development professionals.

References

- 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)

- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | 917342-29-1 - J&K Scientific. (URL: )

- This compound | 917342-29-1 - ChemicalBook. (URL: )

- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | 917342-29-1 - SynThink Research Chemicals. (URL: )

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

- CAS No : 917342-29-1| Product Name : trans-1-(Boc-amino)-4-(2-hydroxyethyl)

- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane - Chem-Impex. (URL: )

- tert-Butyl trans-4-(2-hydroxyethyl)-cyclohexylcarbamate, CAS No. 917342-29-1 - iChemical. (URL: )

- 917342-29-1 CAS Manufactory - ChemicalBook. (URL: )

- 917342-29-1 | trans-1-(Boc-amino)-4-(2-hydroxyethyl)

- This compound | PROTAC Linker - MedChemExpress. (URL: )

- 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

- CAS#917342-29-1 | Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

Sources

- 1. CAS 917342-29-1: 1,1-Dimethylethyl N-[trans-4-(2-hydroxyet… [cymitquimica.com]

- 2. This compound | 917342-29-1 [chemicalbook.com]

- 3. dempochem.com [dempochem.com]

- 4. tert-Butyl trans-4-(2-hydroxyethyl)-cyclohexylcarbamate, CAS No. 917342-29-1 - iChemical [ichemical.com]

- 5. jk-sci.com [jk-sci.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 917342-29-1 CAS Manufactory [m.chemicalbook.com]

- 10. 917342-29-1 | trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | Cariprazine Related | Ambeed.com [ambeed.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 917342-29-1|this compound|BLD Pharm [bldpharm.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. China CAS#917342-29-1 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

The Strategic Utility of Boc-Protected trans-4-(2-Hydroxyethyl)cyclohexylamine in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, bifunctional scaffolds that offer a blend of conformational rigidity, synthetic versatility, and desirable physicochemical properties are of immense value. Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine, with its distinct stereochemistry and orthogonally protected functional groups, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse applications of this versatile building block, with a particular focus on its role in the development of central nervous system (CNS) agents and its utility as a linker in novel therapeutic modalities.

Physicochemical Properties and Structural Rationale

Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine, formally known as tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, possesses a unique combination of structural features that underpin its utility in drug design.

| Property | Value | Source |

| CAS Number | 917342-29-1 | [1] |

| Molecular Formula | C13H25NO3 | [1] |

| Molecular Weight | 243.34 g/mol | [1] |

| Appearance | White solid | [2] |

The trans-1,4-disubstituted cyclohexane ring imparts a rigid, chair-like conformation to the molecule. This stereochemical arrangement is crucial for orienting appended pharmacophores in a defined spatial relationship, which can lead to enhanced binding affinity and selectivity for the target protein. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective chemical manipulation of the primary hydroxyl group.[3] Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for subsequent reactions, such as amide bond formation or reductive amination.[3] The 2-hydroxyethyl side chain provides a reactive handle for further synthetic elaboration or can act as a hydrogen bond donor, contributing to the pharmacokinetic profile of the final drug molecule.[2]

Core Applications in Drug Discovery

A Key Intermediate in the Synthesis of the Antipsychotic Cariprazine

A significant application of Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine and its derivatives is in the synthesis of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[4] The trans-cyclohexyl moiety is a critical structural element of Cariprazine, connecting the 2,3-dichlorophenylpiperazine pharmacophore to the dimethylurea headgroup.[5]

While various synthetic routes to Cariprazine have been reported, a key strategy involves the use of a trans-4-substituted cyclohexylamine intermediate.[6][7] One patented process, for instance, utilizes tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate as a starting material to form a key amine intermediate, trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl) ethyl) cyclohexylamine.[8] This intermediate is then further elaborated to yield Cariprazine.[8]

Illustrative Synthetic Workflow: From Building Block to Cariprazine Intermediate

Caption: Generalized synthetic pathway to a key Cariprazine intermediate.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Activation of the Hydroxyl Group:

-

Dissolve Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated intermediate.

-

-

Nucleophilic Substitution:

-

Dissolve the activated intermediate and 1-(2,3-dichlorophenyl)piperazine in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Add a base (e.g., potassium carbonate, triethylamine) to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the Boc-protected Cariprazine precursor.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected precursor in a suitable solvent (e.g., dichloromethane, dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to the solution.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with a suitable solvent (e.g., diethyl ether) to obtain the desired amine salt.

-

Versatile Linker in PROTACs and Bioconjugation

The bifunctional nature of Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine makes it an attractive linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.[11]

The rigid cyclohexyl core of the title compound can help to pre-organize the two ends of the PROTAC, potentially reducing the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase). The hydroxyethyl group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected and coupled to the other binding moiety. This modularity allows for the systematic variation of linker length and attachment points during PROTAC optimization.

Diagram: Role as a PROTAC Linker

Caption: Schematic representation of the compound as a PROTAC linker.

Beyond PROTACs, this building block is also valuable in general bioconjugation applications, where it can be used to connect biomolecules to surfaces or other molecules to enhance drug delivery systems and diagnostic tools.[8]

Scaffold for Novel Kinase Inhibitors and Other Bioactive Molecules

The cyclohexylamine scaffold is a recurring motif in a variety of bioactive molecules, including kinase inhibitors.[12] The rigid nature of the ring can help to position key pharmacophoric groups in the ATP-binding site of kinases. The synthetic handles on Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine allow for the exploration of the structure-activity relationship (SAR) around this core. For instance, the hydroxyl group can be functionalized to introduce groups that interact with specific residues in the kinase active site, while the amine can be used to attach the core scaffold to a heterocyclic hinge-binding motif.

Synthesis of Boc-Protected trans-4-(2-Hydroxyethyl)cyclohexylamine

A common synthetic route to the title compound involves the reduction of a corresponding carboxylic acid or ester derivative. For example, a related compound, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, can be synthesized by the reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate using a reducing agent like lithium aluminum hydride (LiAlH4). A similar strategy can be envisioned for the synthesis of the hydroxyethyl analog, starting from a suitable trans-4-(tert-butoxycarbonylamino)cyclohexyl acetic acid derivative.

Pharmacokinetic Considerations

The inclusion of the cyclohexyl ring in a drug molecule can influence its pharmacokinetic properties.[13][14] The lipophilicity of the cyclohexane core can enhance membrane permeability and oral absorption.[15] The trans-stereochemistry can also impact metabolic stability, as the rigid conformation may hinder access of metabolic enzymes. The hydroxyethyl group can serve as a site for glucuronidation or other phase II metabolic transformations, potentially influencing the drug's clearance rate. A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of molecules containing this scaffold is crucial for successful drug development.[16][17]

Conclusion

Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine is a valuable and versatile building block in contemporary drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and synthetic tractability make it a powerful tool for medicinal chemists. Its demonstrated utility in the synthesis of the antipsychotic drug Cariprazine, its potential as a rigid linker in PROTACs, and its application as a scaffold for other bioactive molecules highlight its significance. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed molecular building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

- WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents. (n.d.).

- Chen, X., Ni, F., Liu, Y., Fu, L., & Li, J. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48(15), 2490-2496.

- Farkas, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

-

The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride - Quick Company. (n.d.). Retrieved January 5, 2026, from [Link]

-

WO/2019/016828 NOVEL PROCESSES FOR THE PREPARATION OF TRANS-N-{4-[2-[4-(2,3-DICHLOROPHENYL)PIPERAZINE-1-YL]ETHYL] CYCLOHEXYL}-N',N'-DIMETHYLUREA HYDROCHLORIDE AND POLYMORPHS THEREOF - WIPO Patentscope. (n.d.). Retrieved January 5, 2026, from [Link]

- WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents. (n.d.).

- Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Biochemical Society Transactions, 48(3), 861–873.

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

- US12220401B2 - Compounds useful as kinase inhibitors - Google Patents. (n.d.).

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.).

- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents. (n.d.).

-

How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? | ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

New cyclohexylamine derivatives having beta2 adrenergic agonist and m3 muscarinic antagonist activities - Googleapis.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine | Pharmaffiliates. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pharmacokinetics - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

trans-4-(Boc-amino)cyclohexylamine, 97% - Fisher Scientific. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. medkoo.com [medkoo.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 12. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 13. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Integration of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][1] The linker is far more than a simple tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of the role and application of a specific linker building block, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, in the design and synthesis of PROTACs.

The strategic choice of a linker can profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance potency, selectivity, and drug-like properties.[3][6]

The Advantage of Rigid Linkers: The Case for the trans-Cyclohexyl Moiety

Rigid linkers, such as those incorporating cycloalkane structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][7] The trans-1,4-disubstituted cyclohexane ring, a key feature of this compound, provides a rigid and extended conformation. This structural constraint can be highly advantageous in PROTAC design.

A seminal study on the LRRK2 PROTAC XL01126 highlighted the profound impact of the cyclohexane linker's stereochemistry. The PROTAC bearing a trans-cyclohexyl group in the linker was a more effective and cooperative degrader than its corresponding cis-analogue, despite having weaker binary binding affinities.[8] High-resolution co-crystal structures revealed that the trans-linker enforces a rigid, extended conformation, while the cis-linker adopts a folded-back conformation.[8] This demonstrates that the rigid and linear nature of the trans-cyclohexyl moiety is crucial for establishing a productive ternary complex geometry, ultimately leading to enhanced cellular degradation activity.[8]

Synthesis of a PROTAC Incorporating the trans-Cyclohexyl Linker: A Representative Protocol

The overall synthetic strategy involves a modular approach: the synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their convergent coupling.

Step 1: Preparation of the Bifunctional trans-Cyclohexyl Linker

The commercially available this compound serves as the starting material for the linker. The hydroxyl group is first activated, for example, by conversion to a mesylate, to facilitate coupling with the E3 ligase ligand. The Boc-protecting group on the amine can then be removed under acidic conditions to allow for subsequent coupling with the POI ligand.

Experimental Protocol:

-

Mesylation of the linker: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the mesylated intermediate.

-

Boc deprotection: The mesylated intermediate is dissolved in a 4M HCl solution in dioxane and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the deprotected linker with a free amine, which can be carried forward to the next step.

Step 2: Synthesis of the VHL E3 Ligase Ligand

A common Von Hippel-Lindau (VHL) E3 ligase ligand, such as the one used in XL01126, can be synthesized according to established literature procedures.[9] A key feature of this ligand is a phenolic hydroxyl group that can be used for coupling to the linker.

Step 3: Synthesis of the LRRK2 POI Ligand

The LRRK2 inhibitor HG-10-102-01, the warhead for XL01126, can be synthesized as previously described.[10][11] The synthesis involves a multi-step sequence starting from commercially available materials.

Step 4: Assembly of the Final PROTAC

The final PROTAC is assembled through a series of coupling reactions. The mesylated linker is first coupled to the VHL ligand via a nucleophilic substitution reaction. Following purification, the deprotected amine on the other end of the linker is coupled to an appropriately functionalized POI ligand, for instance, via an amide bond formation.

Data Presentation: Biological Activity of PROTACs with a trans-Cyclohexyl Linker

The inclusion of a trans-cyclohexyl linker has been shown to yield PROTACs with potent degradation activity. The following table summarizes the biological data for the LRRK2 PROTAC XL01126.

| PROTAC Name | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| XL01126 | LRRK2 (WT) | VHL | 32 | >90 | MEFs | [8] |

| XL01126 | LRRK2 (G2019S) | VHL | 14 | >90 | MEFs | [8] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the PROTAC mechanism of action and the synthetic workflow.

Caption: The PROTAC Mechanism of Action.

Caption: A representative workflow for PROTAC synthesis.

Conclusion: A Versatile Building Block for Advanced PROTACs

This compound is a valuable building block for the synthesis of advanced PROTACs. The inherent rigidity and linear geometry of the trans-cyclohexyl moiety can be strategically employed to enforce a productive conformation for the ternary complex, leading to enhanced degradation efficiency. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such conformationally constrained building blocks will be paramount in developing the next generation of highly potent and selective PROTAC therapeutics.

References

-

Zheng, Q. et al. Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters27 , 1351-1355 (2017). [Link]

-

Troup, R. I., Fallan, C. & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy1 , 273-312 (2020). [Link]

-

Zheng, Q. et al. Synthesis of [11C]HG-10-102-01 as a New Potential PET Agent for Imaging of LRRK2 Enzyme in Parkinson's Disease. Bioorganic & Medicinal Chemistry Letters27 , 1351-1355 (2017). [Link]

-

Marques, C. et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences24 , 12267 (2023). [Link]

-

Gareji, F., Laleh, M. & Aboutalebi, A. Novel approaches for the rational design of PROTAC linkers. Open Exploration1 , 1-13 (2021). [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

Mares, A. et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology3 , 821-857 (2022). [Link]

-

Mares, A. et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Organic & Biomolecular Chemistry22 , 3945-3950 (2024). [Link]

-

Steinebach, C. et al. A MedChem toolbox for cereblon-directed PROTACs. MedChemComm10 , 1287-1292 (2019). [Link]

-

Bertin Bioreagent. HG-10-102-01. [Link]

-

Bui, N. N. et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry63 , 4479-4497 (2020). [Link]

-

Sun, Y. et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Hematology & Oncology17 , 1-27 (2024). [Link]

-

Liu, X. et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters114 , 129861 (2024). [Link]

-

Bricelj, A. et al. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry65 , 13010-13033 (2022). [Link]

-

A-block. CAS 917342-29-1 this compound. [Link]

-

Horvath, Z. et al. Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Journal of Medicinal Chemistry (2025). [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 in Parkinson's disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and Its Applications

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a molecule featuring a Boc-protected amine and a primary alcohol separated by a rigid trans-cyclohexyl spacer, has emerged as a critical intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties and Synthesis

This compound, with the CAS number 917342-29-1, is an off-white to yellow solid.[1] Its structure combines the steric bulk and stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary hydroxyl group, making it an ideal synthon for stepwise chemical modifications.

| Property | Value |

| CAS Number | 917342-29-1 |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 366.0±11.0 °C (Predicted) |

| Density | 1.03±0.1 g/cm³ (Predicted) |

| Storage | Sealed in dry, Room Temperature |

Synthesis Protocol:

A common synthetic route to this compound involves a two-step process starting from trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

Step 1: Boc Protection

-

Suspend 40 g (0.18 mol) of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in 160 ml of dichloromethane in a 500 ml four-necked flask.

-

Add 18.2 g (0.18 mol) of triethylamine to the suspension.

-

Cool the reaction mixture to 8-10°C.

-

Under a nitrogen atmosphere, add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate in 100 ml of dichloromethane dropwise over 1 hour with stirring.

-

Allow the reaction mixture to warm to 22-25°C and stir until the reaction is complete.

-

Work up the reaction by adding 100 g of 5% aqueous sodium carbonate and separating the phases. The organic layer is then washed with water, dried over Na₂SO₄, and concentrated in vacuo to yield trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester.

Step 2: Ester Reduction

-

Dissolve the crude ester from the previous step in 460 ml of tetrahydrofuran.

-

Add 13.68 g (0.36 mol) of sodium borohydride at 25°C under a nitrogen atmosphere.

-

With stirring, add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 ml of absolute tetrahydrofuran dropwise, maintaining the temperature between 18-22°C, over 1 hour.

-

Stir the mixture for an additional 2 hours.

-

Upon reaction completion, cool the mixture to 5-10°C and add 650 ml of water and 600 ml of toluene.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid and continue stirring for 1 hour at 20-25°C.

-

Separate the phases and isolate the product from the organic layer.

Caption: Synthesis of this compound.

Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of several important pharmaceuticals. The trans configuration of the cyclohexane ring is often crucial for the desired pharmacological activity, providing a rigid scaffold that correctly orients the functional groups for optimal interaction with their biological targets.

Antipsychotic Drug Cariprazine

This carbamate is a key precursor in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis of Cariprazine involves the eventual coupling of the trans-4-substituted cyclohexane moiety with 1-(2,3-dichlorophenyl)piperazine. While direct use of the title compound is not always explicitly detailed in every published route, its structural motif is central to the core of Cariprazine. The synthesis often proceeds through intermediates like trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-yl]-ethyl}-cyclohexylamine, which can be derived from precursors like this compound.[3][4]

Caption: Role in Cariprazine Synthesis.

Kinase Inhibitors

The compound also serves as a building block for various kinase inhibitors.

-

JAK1 Inhibitors: It is used in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as Janus kinase 1 (JAK1) inhibitors.[1][2] These inhibitors are of interest for the treatment of autoimmune diseases and cancer.[5][6]

-

Mer Kinase Inhibitors: This carbamate is also implicated in the synthesis of inhibitors for Mer tyrosine kinase (MerTK), a target in oncology, particularly for pediatric acute lymphoblastic leukemia.[2][7] The cyclohexyl group provides a scaffold for the construction of macrocyclic inhibitors that bind to the ATP-binding pocket of the kinase.[7][8]

Antibacterial Agents

This compound is a starting material for the synthesis of novel quinolinone analogs.[1][2] These compounds are being investigated for their potential to treat infections caused by multi-drug resistant bacteria.[9][10]

Role as a PROTAC Linker

One of the most significant applications of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13]

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation. The trans-cyclohexyl moiety provides a rigid and well-defined spacer, while the hydroxyethyl group offers a convenient handle for attachment to either the target protein ligand or the E3 ligase ligand.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its pre-installed protected amine and reactive alcohol, separated by a rigid trans-cyclohexyl spacer, provide a robust platform for the synthesis of a wide range of biologically active molecules, from small molecule drugs to complex PROTACs. The applications highlighted in this guide underscore its importance for researchers and scientists working at the forefront of drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly expand.

References

-

J&K Scientific. trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | 917342-29-1. Available from: [Link]

-

LookChem. CAS#917342-29-1 | this compound. Available from: [Link]

-

Cui, J., et al. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Med. Chem. Lett.2016 , 7 (12), 1044–1049. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]

-

National Institutes of Health. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[2]arene with Hydroxyl and Amine Groups. Available from: [Link]

-

PubMed. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. Available from: [Link]

-

New Drug Approvals. CARIPRAZINE for major depressive disorder. Available from: [Link]

-

National Institutes of Health. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

-

ResearchGate. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. Industrial process for the preparation of cariprazine.

-

National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

-

National Institutes of Health. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available from: [Link]

-

CORE. Development of potent inhibitors of receptor tyrosine kinases by ligand-based drug design and target-biased phenotypic screening. Available from: [Link]

-

National Institutes of Health. Discovery of novel macrocyclic MERTK/AXL dual inhibitors. Available from: [Link]

-

National Institutes of Health. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

-

Quick Company. A Process For Preparation Of Cariprazine And Intermediates Thereof. Available from: [Link]

-

ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic... Available from: [Link]

- Google Patents. Processes and intermediates for making a JAK inhibitor.

-

PubMed. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Available from: [Link]

-

Pharmaffiliates. tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate. Available from: [Link]

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

- 1. This compound | 917342-29-1 [chemicalbook.com]

- 2. China CAS#917342-29-1 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 7. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Carbamate Linker: A Cornerstone of Modern Drug Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of drug design and development, the ability to precisely control the delivery and release of therapeutic agents is paramount. Among the chemical moieties that have proven indispensable in this endeavor, the carbamate linker stands out for its remarkable versatility and tunable stability. From its early discovery in natural products to its current pivotal role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs), the journey of the carbamate linker is a testament to the power of chemical innovation in medicine. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the discovery, history, and core applications of carbamate linkers in drug synthesis. We will delve into the fundamental principles governing their synthesis and cleavage, examine their application in prodrug and ADC design, and provide practical, field-proven insights to inform experimental choices.

A Historical Perspective: From Nature's Blueprint to Synthetic Scaffolds

The story of carbamates in medicine begins not in a modern laboratory, but in the heart of West Africa with the Calabar bean (Physostigma venenosum). In 1864, chemists isolated the active alkaloid, physostigmine, a potent acetylcholinesterase inhibitor.[1] The key to its biological activity was the presence of a methylcarbamate group. This natural blueprint sparked the interest of medicinal chemists, leading to the development of a cascade of synthetic carbamate-based drugs.

Initially, research focused on mimicking and modifying the structure of physostigmine, leading to the synthesis of other acetylcholinesterase inhibitors like neostigmine and rivastigmine, which are still used in the treatment of myasthenia gravis and Alzheimer's disease, respectively.[1][2] Beyond their direct therapeutic effects, the inherent stability of the carbamate bond, a hybrid of an amide and an ester, made it an attractive functional group for broader applications in medicinal chemistry.[1] This stability, coupled with its ability to engage in hydrogen bonding, allows the carbamate moiety to serve as a robust peptide bond isostere, enhancing the metabolic stability of peptide-based drugs.

The mid-20th century saw the expansion of carbamates into various therapeutic areas, including muscle relaxants and anticonvulsants.[1] However, it was the advent of prodrug design and targeted therapies that truly cemented the carbamate linker's place in the modern drug development arsenal.

The Chemistry of Control: Synthesis and Cleavage of Carbamate Linkers

The utility of a carbamate linker lies in the fine balance between its stability during systemic circulation and its controlled cleavage at the target site. This balance is dictated by the specific chemical structure of the linker, which in turn is a product of carefully chosen synthetic strategies.

Synthetic Methodologies: Building the Bridge

The synthesis of carbamate linkers can be broadly categorized into traditional and modern methods.

Traditional Methods:

-

From Isocyanates: The reaction of an alcohol or amine with an isocyanate is a fundamental method for carbamate formation. The isocyanate itself can be generated from an acyl azide via the Curtius rearrangement . This method is robust but can be limited by the availability and handling of potentially hazardous isocyanates.[3]

-

From Chloroformates: The reaction of an alcohol with phosgene or a chloroformate followed by reaction with an amine is another classic approach. While effective, the high toxicity of phosgene has driven the development of safer alternatives.[4]

Modern Methods:

-

Activated Carbonates: The use of mixed carbonates, such as p-nitrophenyl (PNP) carbonate, offers a safer and more efficient alternative to phosgenes for activating alcohols for subsequent reaction with amines.[4]

-

Carbon Dioxide as a C1 Source: In a greener approach, carbon dioxide can be directly utilized as a carbonyl source. The reaction of an amine with CO2 forms a carbamic acid intermediate, which can then be alkylated to yield the desired carbamate.

A particularly important development in linker technology has been the creation of self-immolative linkers , which are designed to fragment and release the active drug following a specific triggering event. The most prominent example is the p-aminobenzyl carbamate (PABC) spacer.

Cleavage Mechanisms: Releasing the Payload

The selective cleavage of the carbamate linker at the target site is the cornerstone of its utility in drug delivery. This can be achieved through several mechanisms:

-

Enzymatic Cleavage: This is the most common strategy, particularly in the context of cancer therapy. Linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins in the lysosome. The dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are well-established cathepsin B substrates.[5][6] Cleavage of the dipeptide bond by cathepsin B initiates a cascade of reactions in the PABC spacer, leading to the release of the drug.

-

pH-Sensitive Cleavage: The lower pH of the tumor microenvironment (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5) compared to normal tissue and blood (pH 7.4) can be exploited to trigger linker cleavage. Hydrazone-containing carbamate linkers are a classic example of pH-sensitive linkers.[7]

Applications in Drug Development: From Prodrugs to Precision Targeting

The unique properties of carbamate linkers have led to their widespread adoption in two key areas of drug development: prodrugs and antibody-drug conjugates.

Carbamate Linkers in Prodrug Design